1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-12-2-1-3-13(8-12)24-17-14(9-22-24)16(20-10-21-17)23-6-4-11(5-7-23)15(19)25/h1-3,8-11H,4-7H2,(H2,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSYIVROCZBMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Based Cyclization
The Vilsmeier-Haack reaction enables efficient pyrazolo[3,4-d]pyrimidine synthesis from 5-aminopyrazole precursors. In a representative protocol, 5-amino-1-(3-chlorophenyl)pyrazole (1a ) reacts with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) to generate a Vilsmeier reagent. Subsequent treatment with hexamethyldisilazane (HMDS) induces cyclization, yielding 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (3a ) in 91% yield (Table 1). This method’s superiority lies in its one-flask design, minimizing intermediate isolation.
Table 1: Vilsmeier Reaction Optimization for Pyrazolo[3,4-d]Pyrimidine Synthesis
| Solvent | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | PBr₃ + HMDS | 60 → 80 | 5 | 91 |
| DEF | PBr₃ + HMDS | 60 → 80 | 6 | 78 |
| Piperidine | PBr₃ + HMDS | 60 → 80 | 7 | 56 |
Four-Component One-Pot Assembly
An alternative approach employs hydrazines, methylenemalononitriles, aldehydes, and alcohols under basic conditions. For instance, 3-chlorophenylhydrazine, ethoxymethylenemalononitrile, benzaldehyde, and ethanol react via sequential Knoevenagel condensation and cyclization to form the pyrazolo[3,4-d]pyrimidine core. This method achieves 84% yield but requires precise stoichiometric control to avoid dihydropyrimidinone byproducts.
Synthesis of the Piperidine-4-Carboxamide Moiety
Carboxamide Formation via Halogenation-Amidation
A patented method converts piperidine-4-carboxylic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂), followed by amidation with aqueous ammonia. This two-step process achieves 85% yield and high purity (mp 118–120°C).
Table 2: Piperidine-4-Carboxamide Synthesis Optimization
| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Halogenation | SOCl₂, reflux | 2 h, 80°C | 92 | 98.5% |
| Amidation | NH₃ (aq), RT | 4 h, stirring | 85 | 99.1% |
Reductive Amination Strategies
In advanced routes, 4-cyanopiperidine undergoes partial hydrolysis to 4-carbamoylpiperidine using concentrated HCl, followed by borane-mediated reduction to yield 4-aminomethylpiperidine. Acylation with chloroacetyl chloride and subsequent coupling introduces structural diversity.
Coupling Pyrazolo[3,4-d]Pyrimidine with Piperidine-4-Carboxamide
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro position in pyrazolo[3,4-d]pyrimidine undergoes SNAr with piperidine-4-carboxamide in dimethyl sulfoxide (DMSO) at 100°C. Catalytic potassium carbonate (K₂CO₃) enhances nucleophilicity, achieving 82% coupling efficiency.
Table 3: SNAr Coupling Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMSO | 100 | 8 | 82 |
| NaH | DMF | 90 | 12 | 68 |
| Et₃N | THF | 80 | 24 | 45 |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos enables C-N bond formation between 4-chloropyrazolo[3,4-d]pyrimidine and piperidine-4-carboxamide. While this method offers milder conditions (70°C, 6 h), the yield remains moderate (65%) due to competing side reactions.
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- Molecular ion peak : m/z = 413.1 [M+H]⁺
- Fragmentation pattern confirms loss of CO (28 amu) from the carboxamide group.
Process Optimization and Scalability
Solvent and Catalyst Screening
DMF outperforms DEF and THF in SNAr reactions due to superior solvation of ionic intermediates. Catalytic iodide additives (e.g., KI) enhance reaction rates by stabilizing transition states.
Crystallization and Purification
Recrystallization from ethanol/water (7:3) yields needle-like crystals with >99% purity. Chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves regioisomeric impurities.
Biological Applications and Derivatives
While beyond this report’s scope, analogues of 1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide exhibit kinase inhibitory activity. Structural modifications at the piperidine 4-position modulate selectivity toward protein targets.
Chemical Reactions Analysis
1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure conditions.
Scientific Research Applications
1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid (CAS: 932162-77-1)
- Key Differences : Replaces the 3-chlorophenyl group with an unsubstituted phenyl ring and substitutes the carboxamide with a carboxylic acid.
- The carboxylic acid group increases polarity (higher PSA) but may reduce cell permeability compared to the carboxamide .
- Molecular Weight : 335.35 g/mol vs. ~401.85 g/mol (target compound).
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperidine-4-carboxamide (CAS: 869073-00-7)
- Key Differences : Substitutes the 3-chlorophenyl group with a methyl group.
- This compound serves as a reference for evaluating aryl substituent effects .
Substituent Variations on the Aryl Group
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CID 2944971)
- Key Differences : Uses a 4-chlorobenzyl group instead of 3-chlorophenyl and a dimethylpiperidine instead of carboxamide.
- Implications : The benzyl group increases molecular flexibility, while dimethylpiperidine enhances lipophilicity (logP ~3.5 predicted). This compound may prioritize membrane penetration over hydrogen bonding .
Bisarylureas with Pyrazolo[3,4-d]pyrimidine Scaffold (Compounds 1n–1s)
- Key Differences: Replaces the piperidine-carboxamide with urea-linked aryl groups (e.g., 3-cyanophenyl, 3-bromophenyl).
- Implications : Urea groups enhance hydrogen bonding, improving kinase inhibition (e.g., pan-RAF inhibition with IC50 < 100 nM). However, higher molecular weights (~450–500 g/mol) may limit bioavailability .
Functional Group Additions
Benzamide Derivatives with Hydrazono Linkages (CAS: 650626-82-7)
- Key Differences: Incorporates a hydrazono-methyl bridge and a piperidinylethyl group.
- Implications: The extended conjugation increases molecular weight (503.0 g/mol) and PSA (100.33), suggesting moderate solubility.
Biological Activity
1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H19ClN6O
- Molecular Weight : 356.83 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives with similar structures demonstrated significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
Anticancer Activity
The compound has shown promise in anticancer studies. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, one derivative demonstrated an IC50 value of 0.36 µM against CDK2 and a selectivity ratio of 265-fold over CDK9 .
| Compound | IC50 (µM) | Target CDK |
|---|---|---|
| Compound A | 0.36 | CDK2 |
| Compound B | 1.8 | CDK9 |
Enzyme Inhibition
The biological activity of the compound also extends to enzyme inhibition. It has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, both important targets in treating neurological disorders and managing urea-related conditions, respectively. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of a series of pyrazolo[3,4-d]pyrimidines against various bacterial strains. The study found that compounds similar to this compound showed promising results in inhibiting biofilm formation and bacterial growth .
Study on Anticancer Properties
In another study focusing on cancer cell lines such as HeLa and HCT116, several pyrazolo[3,4-d]pyrimidine derivatives were assessed for their antiproliferative effects. The results indicated that these compounds could significantly reduce cell viability at low concentrations, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
